

trans-4-(Bromomethyl)cyclohexanamine SDS

safety data sheet

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *trans-4-*
(Bromomethyl)cyclohexanamine

Cat. No.: B12287379

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Technical Safety Monograph: **trans-4-(Bromomethyl)cyclohexanamine**

Part 1: Identification & Critical Hazard Analysis

Compound Identity:

- Chemical Name: **trans-4-(Bromomethyl)cyclohexanamine**[\[1\]](#)
- Synonyms: trans-1-Amino-4-(bromomethyl)cyclohexane; (trans-4-Aminocyclohexyl)methyl bromide[\[1\]](#)
- CAS Number: [Generic/Analog] 51264-50-3 (General isomer mix often cited; specific trans-isomer is frequently custom synthesized or sold as the HCl salt, e.g., CAS 16256-49-0 analog logic).[\[1\]](#)
- Molecular Formula:

[\[1\]](#)
- Molecular Weight: 192.10 g/mol (Free Base)[\[1\]](#)

Executive Safety Summary: This molecule represents a dual-hazard class: it is both a corrosive base (primary amine) and a potent alkylating agent (primary alkyl bromide).[1] Unlike simple amines, the presence of the bromomethyl group introduces a mechanism for DNA alkylation, necessitating handling protocols that exceed standard corrosive safety.

Functional Group Hazard Matrix:

Functional Group	Primary Hazard	Mechanism of Action
Primary Amine ()	Corrosive (Cat 1B)	High (~10.[1]5) leads to saponification of membrane lipids and protein denaturation upon contact.[1]
Alkyl Bromide ()	Mutagenic (Suspected)	The bromide is a good leaving group, facilitating reactions with biological nucleophiles (DNA bases, cysteine residues).[1]
Combined Structure	Self-Polymerization	The amine of one molecule can attack the bromomethyl of another, leading to exothermic polymerization if stored as a neat free base.

Part 2: Comprehensive Hazard Profiling

Mechanism of Toxicity

To understand the risk, one must understand the reactivity. The danger lies in the "Warhead" concept used in drug design, which is inadvertently present in this building block.

- Tissue Necrosis (Immediate): Upon skin or eye contact, the amine group protonates at the expense of tissue water, generating hydroxide ions (

). This causes liquefactive necrosis, allowing the molecule to penetrate deeper into the dermis.

- Cellular Alkylation (Delayed/Systemic): Once absorbed, the lipophilic cyclohexane ring facilitates transport across cell membranes.[1] The electrophilic carbon of the bromomethyl group (

) is susceptible to nucleophilic attack by guanine residues in DNA.[1] This can lead to DNA cross-linking or base-pair mismatching (mutagenicity).[1]

Derived GHS Classification

Based on functional group analysis and analog data (e.g., trans-4-methylcyclohexylamine and benzyl bromide).[1]

- Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]
- Serious Eye Damage: Category 1 (Irreversible damage).[1]
- Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).[1]
- Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1]

Part 3: Stability & Reactivity (The "Expertise" Layer) [1]

Critical Insight: The "Head-to-Tail" Instability As a Senior Application Scientist, I must highlight that the free base form of this molecule is thermodynamically unstable in high concentrations.

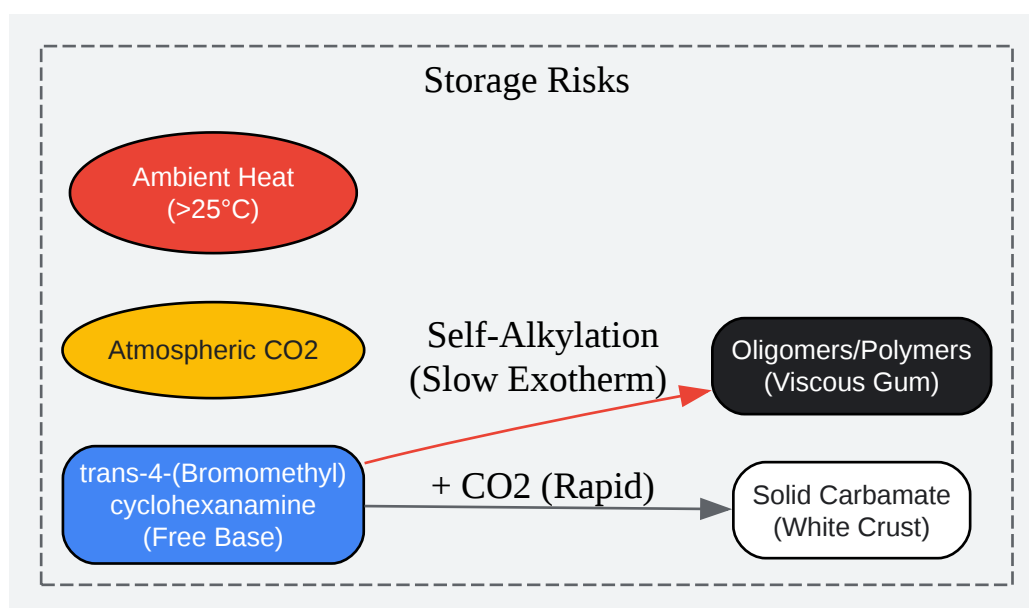
- The Reaction:

[1]

- Consequence: If stored as a neat liquid (free base) at room temperature, it can undergo intermolecular self-alkylation, forming oligomers and releasing heat (exotherm) and HBr gas (fumes).[1]
- Mitigation:

- Commercial Form: Almost always sold/stored as the Hydrochloride Salt () or Hydrobromide Salt.[1] The protonated amine cannot act as a nucleophile, stabilizing the molecule.
- Free Base Handling: If you generate the free base, use it immediately or store it in a dilute solution at -20°C.

Reactivity & Degradation Pathways[1]



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Caption: Degradation pathways of the free base. Note that CO₂ scavenging is rapid, necessitating inert atmosphere storage.

Part 4: Handling, Storage & Engineering Controls

Engineering Controls

- Primary Barrier: All handling of the free base or fine salt dust must occur inside a certified Chemical Fume Hood.[1]
- Inert Atmosphere: The free base must be handled under Nitrogen or Argon (Schlenk line or Glovebox) to prevent carbonation (reaction with

).[1]

Personal Protective Equipment (PPE) - The "Barrier Analysis"

Standard nitrile gloves are insufficient for prolonged contact with alkyl bromides due to permeation risks.[1]

PPE Component	Recommendation	Rationale
Gloves (Primary)	Silver Shield / Laminate	Resistant to small halogenated alkyls.[1]
Gloves (Dexterity)	Double Nitrile (5 mil min)	Use only for splash protection. [1] Change immediately upon contact.
Eye Protection	Chemical Goggles + Face Shield	Safety glasses are inadequate for corrosive liquids that can cause permanent blindness.[1]
Body Protection	Tyvek Lab Coat	Standard cotton coats absorb alkylating agents, holding them against the skin.[1]

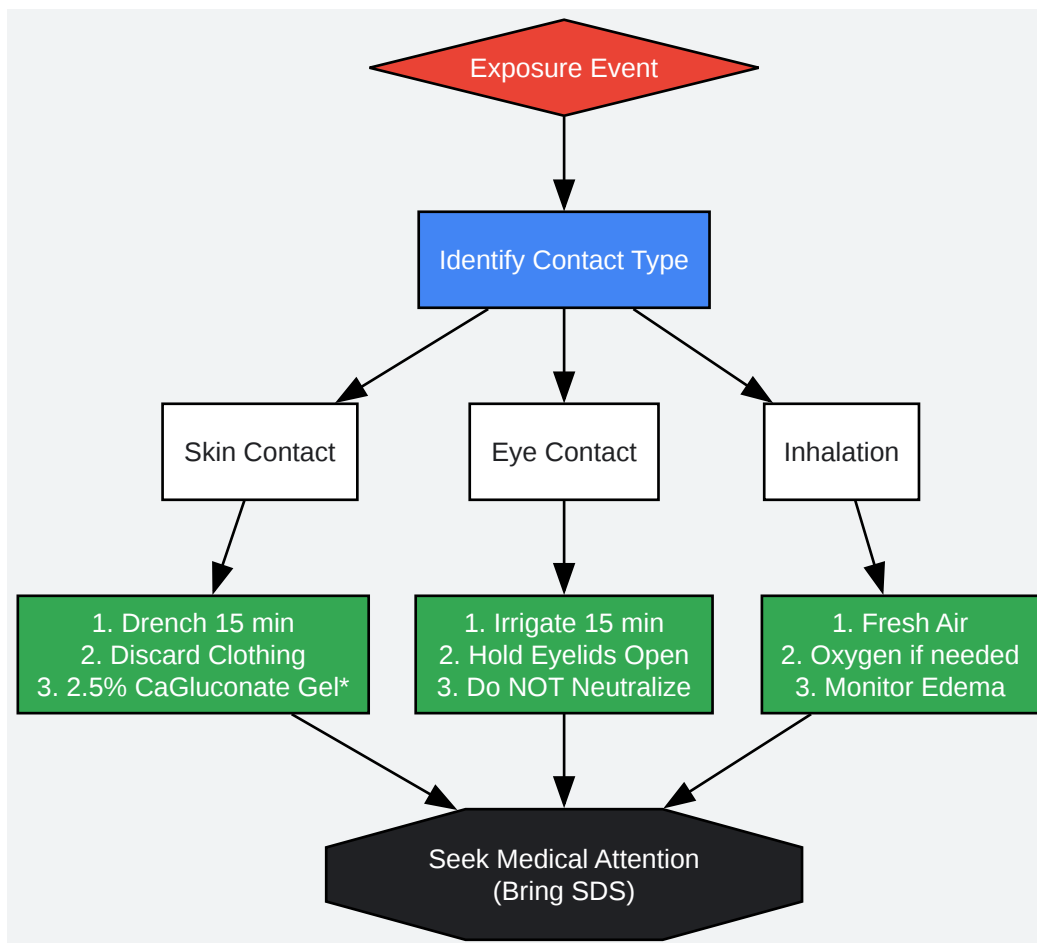
Part 5: Emergency Response Protocols

Self-Validating Cleanup Protocol: Do not simply "wipe up" a spill.[1] You must chemically deactivate the hazard.[1]

- Isolate: Evacuate the immediate area (10 ft radius).
- Neutralize (The "Quench"):
 - Prepare a solution of 10% Sodium Thiosulfate (destroys alkyl bromide) and 5% Sodium Bicarbonate (neutralizes acid/amine).[1]
 - Validation: The thiosulfate converts the reactive alkyl bromide into a non-toxic Bunte salt.
[1]

- Absorb: Use a non-combustible absorbent (Vermiculite).[1]
- Verify: After cleaning, check surface pH with litmus paper.[1] It should be neutral (pH 6-8).[1]

Exposure Response Logic Flow



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*Caption: Emergency response decision tree. Note: CaGluconate is specific for HF, but often kept for severe burns; standard protocol here is water flush.

Part 6: Synthesis & Application Context

Usage in Drug Development: This molecule is a classic bifunctional linker.[1] It is used to introduce a cyclohexane spacer into a drug scaffold.[1]

- Example: Synthesis of Tranexamic acid analogs or dopamine D3 receptor antagonists (e.g., Cariprazine analogs).[1]

Experimental Safety (Nucleophilic Substitution): When reacting this molecule (e.g., displacing the Bromine with a nucleophile):

- Solvent Choice: Avoid chlorinated solvents (DCM) if possible; they can mask the odor of the alkyl bromide.[1] Use DMF or Acetonitrile.[1]
- Temperature Control: The reaction of the amine end is exothermic.[1] Add reagents slowly at 0°C.
- Waste Disposal: Quench all reaction mixtures with aqueous ammonium hydroxide or sodium thiosulfate before disposal to destroy unreacted alkyl bromides.[1]

References

- PubChem. (n.d.).[1] 4-Bromocyclohexanamine hydrochloride (Compound Summary).[1] National Library of Medicine.[1] Retrieved from [Link]
- ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier - Cyclohexylamine, 4-methyl-, trans- (Analogous Hazard Data). Retrieved from [Link](Note: Generalized link for analog comparison)[1]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for alkylation mechanisms and amine stability).

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Sources

- 1. 4-Bromocyclohexanamine hydrochloride | C₆H₁₃BrClN | CID 13473343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [trans-4-(Bromomethyl)cyclohexanamine SDS safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12287379/docs#trans-4-bromomethyl-cyclohexanamine-sds-safety-data-sheet>]

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